

(1S,2S)-2-(BenzylOxy)cyclohexanamine

molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

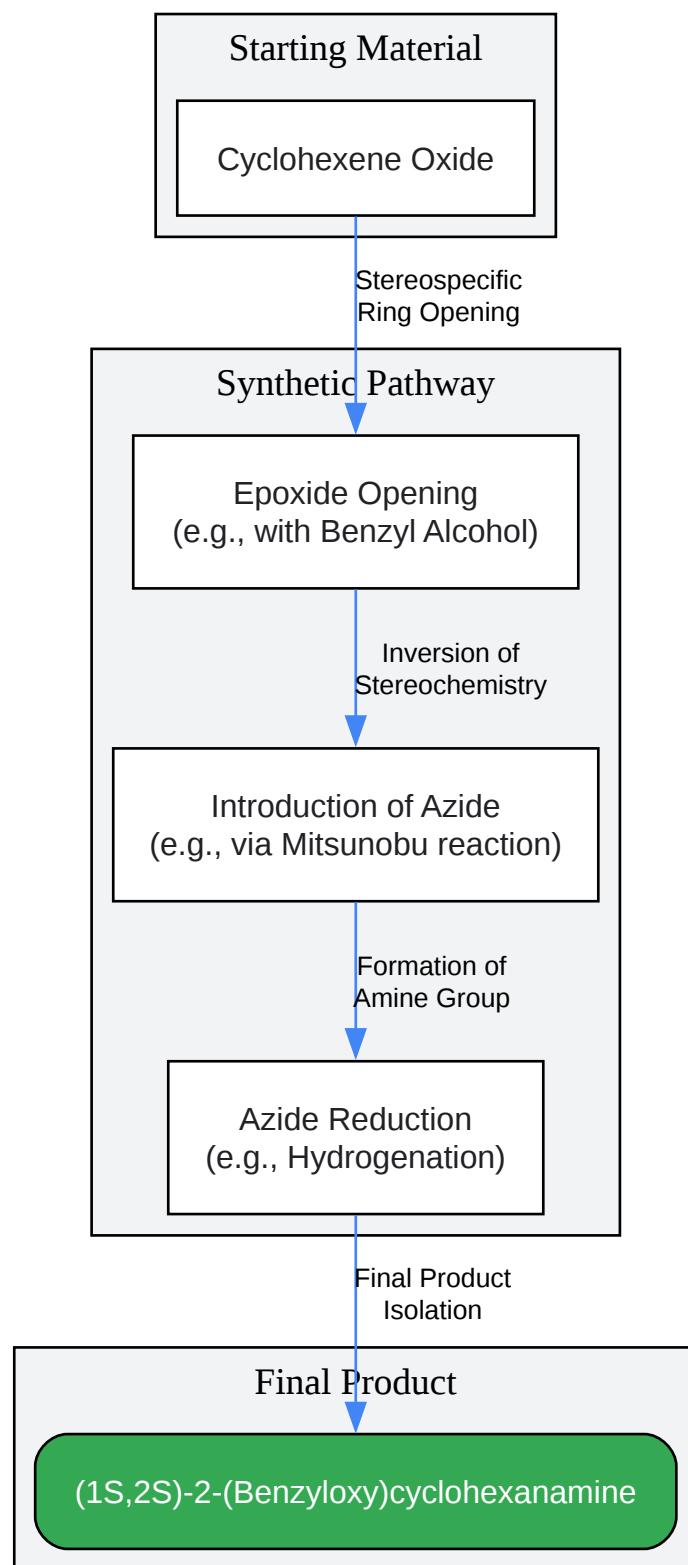
Compound of Interest

Compound Name:	(1S,2S)-2-(BenzylOxy)cyclohexanamine
Cat. No.:	B1280493

[Get Quote](#)

(1S,2S)-2-(BenzylOxy)cyclohexanamine: A Technical Overview

(1S,2S)-2-(BenzylOxy)cyclohexanamine is a chiral amine of significant interest in medicinal chemistry and organic synthesis. Its structural rigidity, conferred by the cyclohexane ring, combined with the stereospecific arrangement of the amine and bulky benzylOxy groups, makes it a valuable building block for the synthesis of complex molecular architectures. This document provides a concise technical overview of its chemical properties, a representative synthetic workflow, and its primary applications.


Molecular Properties

The fundamental molecular data for **(1S,2S)-2-(BenzylOxy)cyclohexanamine** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₃ H ₁₉ NO ^[1]
Molecular Weight	205.30 g/mol ^[1]
Synonyms	(1S)-trans-2-(Phenylmethoxy)cyclohexanamine, (1S,2S)-1-Amino-2-benzyloxycyclohexane
Stereochemistry	(1S, 2S)

Representative Synthetic Workflow

While specific, detailed protocols for the synthesis of **(1S,2S)-2-(BenzylOxy)cyclohexanamine** are not readily available in public literature, a general and logical synthetic route can be conceptualized based on established organic chemistry principles. This workflow would typically commence from a simple starting material like cyclohexene oxide and proceed through a series of stereocontrolled reactions.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **(1S,2S)-2-(BenzylOxy)cyclohexanamine**.

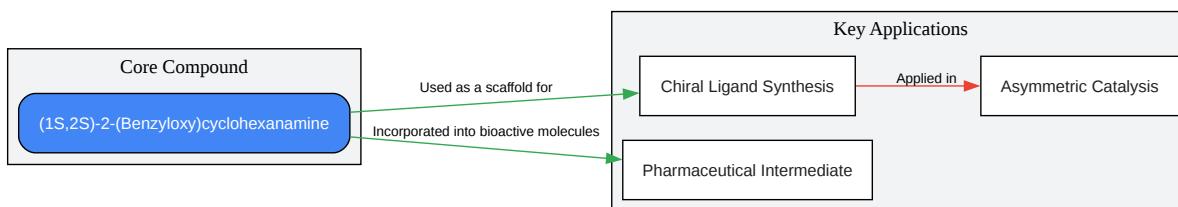
Experimental Protocols

A detailed experimental protocol for the synthesis of **(1S,2S)-2-(BenzylOxy)cyclohexanamine** is not available in the provided search results. However, a representative procedure based on the logical workflow above is outlined here for illustrative purposes.

1. Step 1: Stereoselective Epoxide Opening

- Objective: To introduce the benzyloxy group with defined stereochemistry.
- Procedure: Cyclohexene oxide is dissolved in an appropriate solvent, such as tetrahydrofuran (THF). Benzyl alcohol is added, followed by a suitable catalyst (e.g., a Lewis acid) to facilitate the ring-opening of the epoxide. The reaction is typically carried out at a controlled temperature to ensure high stereoselectivity, yielding a trans-2-(benzyloxy)cyclohexanol intermediate.

2. Step 2: Introduction of the Amine Precursor


- Objective: To introduce a nitrogen-containing functional group that can be converted to an amine.
- Procedure: The hydroxyl group of the trans-2-(benzyloxy)cyclohexanol intermediate is converted into a good leaving group, for example, by tosylation. Subsequently, a nucleophilic substitution reaction with an azide source, such as sodium azide, is performed. This reaction typically proceeds with an inversion of stereochemistry at the reaction center, leading to the formation of a trans-azido-benzyloxycyclohexane derivative.

3. Step 3: Reduction to the Final Amine

- Objective: To convert the azide group into the primary amine.
- Procedure: The azido-benzyloxycyclohexane intermediate is reduced to the corresponding amine. A common method for this transformation is catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, other reducing agents like lithium aluminum hydride (LiAlH₄) can be employed. Following the reduction, standard work-up and purification procedures, such as column chromatography, would be used to isolate the final product, **(1S,2S)-2-(BenzylOxy)cyclohexanamine**.

Applications in Research and Development

(1S,2S)-2-(BenzylOxy)cyclohexanamine is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly in the field of drug discovery. Its stereochemically defined structure is crucial for creating compounds with specific biological activities.

[Click to download full resolution via product page](#)

Caption: Key applications of **(1S,2S)-2-(BenzylOxy)cyclohexanamine** in research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [(1S,2S)-2-(BenzylOxy)cyclohexanamine molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280493#1s-2s-2-benzylOxy-cyclohexanamine-molecular-formula-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com